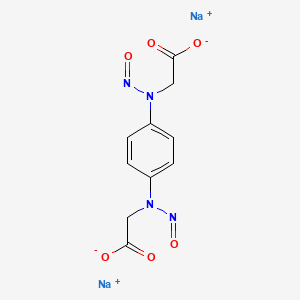

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:

- p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.

Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.

Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.

Reduction: Reduction reactions can convert the nitroso groups to amines.

Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.

Major Products Formed

Oxidation: Products include various nitrogen oxides.

Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.

Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

科学的研究の応用

Biochemical Studies

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine is utilized in various biochemical studies as a nitric oxide (NO) donor. It has been shown to induce long-term potentiation (LTP) in cerebellar neurons, indicating its role in synaptic plasticity. In one study, the compound was applied to rat cerebellar slices, demonstrating significant effects on synaptic transmission and potential implications for understanding memory and learning processes .

Analytical Chemistry

The compound is employed in colorimetric assays for detecting nitrites and nitrates in environmental samples. Its ability to form stable colored complexes makes it useful for quantifying these substances, which are critical indicators of water quality and pollution levels. The following table summarizes its application in colorimetric analysis:

| Application | Methodology | Outcome |

|---|---|---|

| Nitrite Detection | Colorimetric assay | Accurate quantification of nitrite levels |

| Nitrate Detection | Colorimetric assay | Accurate quantification of nitrate levels |

Pharmaceutical Research

In pharmaceutical applications, N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine serves as a precursor for synthesizing various therapeutic agents. Its reactivity allows for modifications that lead to compounds with specific biological activities. For instance, it has been explored in the development of anti-cancer drugs due to its potential effects on cellular signaling pathways.

Case Study 1: Nitric Oxide and Long-Term Potentiation

A study investigated the effects of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine on cerebellar long-term potentiation. Researchers found that the compound could effectively induce LTP in neuronal cultures, suggesting its utility in exploring mechanisms underlying synaptic changes associated with learning and memory .

Case Study 2: Environmental Monitoring

In environmental science, this compound has been utilized to monitor water quality by detecting nitrite and nitrate levels. A series of experiments demonstrated its effectiveness in providing reliable data that can inform public health decisions regarding water safety .

作用機序

The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:

Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.

Modulation of protein function: Through S-nitrosylation of cysteine residues.

Regulation of gene expression: By influencing transcription factors.

類似化合物との比較

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:

S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.

Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.

S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.

These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.

生物活性

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt (commonly referred to as BNN5Na), is a compound notable for its role as a photolabile nitric oxide (NO) donor. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

- Molecular Formula : C10H8N4Na2O6

- Molar Mass : 326.17 g/mol

- Melting Point : 120-121°C

- CAS Number : 1042969-16-3

BNN5Na functions primarily as a caged NO donor, releasing NO upon photolysis. The compound is stable under physiological conditions but decomposes to release NO when exposed to UV light or specific wavelengths of light (300–360 nm). This property allows researchers to control the timing and localization of NO release in biological systems, making it a valuable tool in experimental biology.

Nitric Oxide Release

Nitric oxide plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. BNN5Na has been shown to induce long-term potentiation (LTP) in cerebellar neurons by providing a localized source of NO. Studies indicate that both BNN5Na and other NO donors can enhance synaptic transmission and plasticity by acting on postsynaptic mechanisms .

Case Studies

- Cerebellar Long-Term Potentiation :

- Cardioprotection Studies :

- Oxidative Stress Assessment :

Efficacy and Potency

The potency of BNN5Na as an NO donor is comparable to other well-established donors, such as spermine NONOate. It has been shown that lower concentrations of BNN5Na can effectively induce LTP without significant cytotoxic effects, making it a preferable choice for experiments requiring precise control over NO levels .

Safety Profile

While BNN5Na is generally considered safe for use in laboratory settings, it is classified under hazardous materials due to potential toxicity upon exposure. Proper handling and safety protocols are essential when working with this compound .

Summary Table of Biological Activities

特性

IUPAC Name |

disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKCFBRQYPBQO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。